molecular formula C17H19NO3S B3011347 Methyl 2-(3,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 420091-48-1

Methyl 2-(3,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B3011347
CAS No.: 420091-48-1
M. Wt: 317.4
InChI Key: UZZDUTLFLZHYOV-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-derived compound featuring a 3,4-dimethylbenzamido substituent at position 2 and methyl groups at positions 4 and 5 of the thiophene ring. The methyl ester at position 3 contributes to its solubility and reactivity profile.

Properties

IUPAC Name

methyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-9-6-7-13(8-10(9)2)15(19)18-16-14(17(20)21-5)11(3)12(4)22-16/h6-8H,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZDUTLFLZHYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(3,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, relevant case studies, and research findings.

This compound belongs to the class of thiophene derivatives. The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC15H17N O2S
Molecular Weight273.37 g/mol
LogP4.23
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Polar Surface Area49.12 Ų

The biological activity of this compound may be attributed to its ability to interact with various molecular targets such as enzymes and receptors. Thiophene derivatives are known for their diverse mechanisms, including:

  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes involved in metabolic pathways.
  • Antioxidant Activity : Some thiophene derivatives exhibit significant antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of signaling pathways.

Anticancer Activity

A study investigated the anticancer effects of thiophene derivatives on various cancer cell lines. This compound demonstrated a dose-dependent reduction in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined as follows:

Cell LineIC50 (µM)
MCF-712.5
A54915.0

This suggests that the compound has potential as a chemotherapeutic agent.

Antioxidant Activity

In another study assessing antioxidant properties using DPPH and ABTS assays, this compound exhibited significant free radical scavenging activity:

Assay Type% Inhibition at 50 µM
DPPH75%
ABTS68%

These results indicate that the compound could play a role in preventing oxidative damage in biological systems.

Case Studies and Comparative Analysis

In comparative studies with other thiophene derivatives, this compound showed enhanced activity against specific targets:

  • Comparison with Benzothiazole Derivatives : While benzothiazole compounds showed moderate anticancer activity (IC50 values around 20 µM), the thiophene derivative exhibited superior potency (IC50 values around 12.5 µM) against MCF-7 cells.
  • Synergistic Effects : When combined with other chemotherapeutic agents like doxorubicin or cisplatin, this compound demonstrated synergistic effects that further enhanced anticancer efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Core Structure

All analogs share a 4,5-dimethylthiophene-3-carboxylate backbone. Key variations occur at position 2 (amide substituents) and the ester group (methyl vs. ethyl):

Compound Name Position 2 Substituent Ester Group Key Structural Features
Methyl 2-(3,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate (Target) 3,4-Dimethylbenzamido Methyl Lipophilic dimethylbenzamido group
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate 2-Cyano-3-(4-hydroxyphenyl)acrylamido Ethyl Phenolic hydroxyl, acrylamido linkage
Methyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate 3-Bromobenzamido Methyl Electron-withdrawing bromo substituent
Methyl 2-(1-benzofuran-2-carbonylamino)-4,5-dimethylthiophene-3-carboxylate Benzofuran-2-carbonylamino Methyl Heterocyclic benzofuran moiety
Substituent Effects
  • Electron-Donating Groups: Analogs with phenolic hydroxyl groups (e.g., compound 3d ) exhibit enhanced antioxidant activity due to radical scavenging.
  • Electron-Withdrawing Groups : Bromine in Methyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate may alter electronic density, affecting reactivity or receptor interactions .
Antioxidant Activity
  • Phenolic hydroxyl-containing analogs (e.g., 3d, 3e, 3f ) show superior antioxidant activity (70–94% inhibition in lipid peroxidation models) compared to methoxy or halogenated derivatives.
  • Target Compound Prediction : The 3,4-dimethylbenzamido group may reduce antioxidant efficacy due to lack of free hydroxyl groups but could enhance lipophilicity for membrane penetration.
Anti-Inflammatory Activity
  • Compounds like 3f achieved 83.1% inhibition in carrageenan-induced edema models, comparable to diclofenac (85%) .
  • Target Compound Prediction : The dimethyl groups might sterically hinder interactions with inflammatory targets, necessitating empirical validation.

Physicochemical Properties

Property Target Compound Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido) Derivative Methyl 2-(3-bromobenzamido) Analog
Molecular Weight ~357.4 g/mol (estimated) 369 g/mol ~373.2 g/mol
Solubility Moderate (methyl ester) Low (ethyl ester, phenolic hydroxyl) Low (bromo substituent)
LogP ~3.5 (predicted) ~2.8 (experimental) ~4.1 (predicted)

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